3-Iodo-5-methoxy-1-methyl-1H-indole
Overview
Description
3-Iodo-5-methoxy-1-methyl-1H-indole is an organic compound with the molecular formula C10H10INO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis followed by selective halogenation and methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
3-Iodo-5-methoxy-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The iodo and methoxy groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-methyl-1H-indole
- 5-Methoxy-1-methyl-1H-indole
- 3-Iodo-5-methoxyindole
Uniqueness
3-Iodo-5-methoxy-1-methyl-1H-indole is unique due to the presence of both iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in various applications .
Properties
IUPAC Name |
3-iodo-5-methoxy-1-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQLMURICCFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694999 | |
Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005349-15-4 | |
Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005349-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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